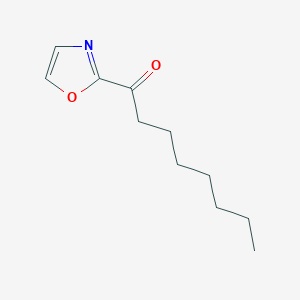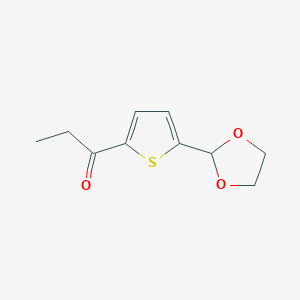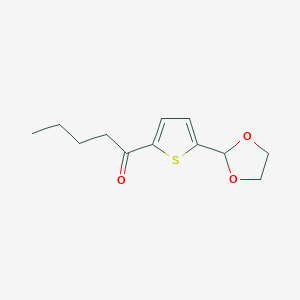
2-Octanoyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxazole-based molecules, including 2-Octanoyloxazole, often involves the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, is widely displayed in natural products and synthetic molecules . It is known as a prime skeleton for drug discovery . The molecular weight of 2-Octanoyloxazole is 195.26 g/mol.Chemical Reactions Analysis
Oxazole compounds, including 2-Octanoyloxazole, are present in various biological activities . They bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This has led researchers globally to synthesize diverse oxazole derivatives .Scientific Research Applications
Medicinal Chemistry: Drug Synthesis and Development
2-Octanoyloxazole serves as a valuable intermediate in the synthesis of new chemical entities within medicinal chemistry. Its oxazole ring is a crucial scaffold in various drugs due to its ability to interact with a range of biological targets. This compound has been instrumental in developing medications with antimicrobial, anticancer, and anti-inflammatory properties .
Agriculture: Pesticide and Herbicide Formulation
In agriculture, 2-Octanoyloxazole derivatives are explored for their potential use in formulating more effective pesticides and herbicides. The oxazole ring’s structural versatility allows for the creation of compounds that can target specific pests and weeds without harming crops or the environment .
Material Science: Polymer and Resin Synthesis
The compound is utilized in material science for synthesizing polymers and resins. Its incorporation into polymeric structures can enhance material properties such as thermal stability, chemical resistance, and mechanical strength, making it valuable in creating advanced materials for various applications .
Environmental Science: Pollution Remediation
2-Octanoyloxazole and its derivatives are being studied for their role in environmental pollution remediation. They may contribute to the breakdown of hazardous substances and assist in the bioremediation processes, helping to clean up contaminated sites and improve environmental health .
Biochemistry: Enzyme Inhibition and Activation
In biochemistry, 2-Octanoyloxazole is a subject of research for its potential to act as an enzyme inhibitor or activator. By modulating enzyme activity, it can be used to study metabolic pathways and may lead to the development of new biochemical assays or therapeutic agents .
Pharmacology: Pharmacokinetic and Pharmacodynamic Studies
Pharmacological studies involve 2-Octanoyloxazole to understand its pharmacokinetic and pharmacodynamic profiles. These studies help determine the compound’s absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its efficacy and safety as a potential drug .
Safety and Hazards
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which 2-octanoyloxazole belongs, have been reported to exhibit a wide spectrum of biological activities They have been found to interact with various biological targets, influencing numerous physiological processes
Mode of Action
Oxazole derivatives are known to interact with their targets at the cellular level, inducing functional or anatomical changes . The specific interaction of 2-Octanoyloxazole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Oxazole derivatives have been reported to influence various biochemical pathways, notably the glyoxalase system and ascorbate-glutathione pathway, which play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species
Pharmacokinetics
Oxazolidinones, a related class of compounds, are known to have potent antimicrobial activity and their pharmacokinetics have been studied . .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities
Action Environment
It is known that environmental factors can significantly impact the action of many chemicals . Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability, efficacy, and mode of action
properties
IUPAC Name |
1-(1,3-oxazol-2-yl)octan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-10(13)11-12-8-9-14-11/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDIBSKKIDXLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642037 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octanoyloxazole | |
CAS RN |
898758-36-6 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














